molecular formula C14H15N2+ B12349426 Phenazine, 5,10-dihydro-5,10-dimethyl-

Phenazine, 5,10-dihydro-5,10-dimethyl-

Katalognummer: B12349426
Molekulargewicht: 211.28 g/mol
InChI-Schlüssel: DEZPFHQRXNAKIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenazine, 5,10-dihydro-5,10-dimethyl- is an organic compound with the molecular formula C14H14N2. It is a derivative of phenazine, characterized by the presence of two methyl groups at the 5 and 10 positions and a dihydro structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common synthetic route for Phenazine, 5,10-dihydro-5,10-dimethyl- involves the reductive alkylation of phenazine. This process can be initiated electrochemically, providing a convenient and efficient method for the synthesis of 5,10-dihydro-5,10-dialkylphenazines . Another method involves the hydrogenation of 4,4-dinitrodiphenylethane in the presence of a hydrogen catalyst in toluene, followed by treatment with nitrosylamide and subsequent distillation .

Industrial Production Methods

Industrial production of Phenazine, 5,10-dihydro-5,10-dimethyl- typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Phenazine, 5,10-dihydro-5,10-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenazine derivatives, while reductive alkylation produces various dialkylphenazines .

Wissenschaftliche Forschungsanwendungen

Phenazine, 5,10-dihydro-5,10-dimethyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Phenazine, 5,10-dihydro-5,10-dimethyl- involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, influencing various biochemical processes. Its specific molecular targets and pathways are still under investigation, but it is known to interact with electron transport chains and other redox-active systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenazine, 5,10-dihydro-5,10-dimethyl- is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These modifications enhance its stability and reactivity, making it particularly valuable in various applications .

Eigenschaften

Molekularformel

C14H15N2+

Molekulargewicht

211.28 g/mol

IUPAC-Name

5,10-dimethyl-4aH-phenazin-10-ium

InChI

InChI=1S/C14H15N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-11H,1-2H3/q+1

InChI-Schlüssel

DEZPFHQRXNAKIN-UHFFFAOYSA-N

Kanonische SMILES

CN1C2C=CC=CC2=[N+](C3=CC=CC=C31)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.